molecular formula C13H11FN2O3 B6178817 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 2468780-76-7

3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B6178817
CAS No.: 2468780-76-7
M. Wt: 262.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a synthetic organic compound with the molecular formula C13H11FN2O3. It is a derivative of isoindoline and piperidine, featuring a fluorine atom at the 5-position of the isoindoline ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

The compound 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione , also known by its CAS number 2468780-76-7 , is a member of the isoindole family and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C13H11FN2O3C_{13}H_{11}FN_2O_3 with a molecular weight of 262.24 g/mol . The compound features a piperidine ring and an isoindole moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₁FN₂O₃
Molecular Weight262.24 g/mol
CAS Number2468780-76-7
IUPAC Name3-(5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
SynonymsLenalidomide-F

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets:

  • Antitumor Activity : Studies suggest that derivatives of isoindole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorine atom enhances the compound's potency against certain cancer types.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Preliminary studies indicate that it may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxic effects on breast and lung cancer cells, with IC50 values in the low micromolar range.

Case Study 2: Anti-inflammatory Activity

A separate investigation published in Phytotherapy Research explored the anti-inflammatory properties of the compound in a rodent model of arthritis. The administration of the compound resulted in a marked reduction in paw swelling and inflammatory markers compared to controls.

Therapeutic Applications

Given its diverse biological activities, potential therapeutic applications for this compound may include:

  • Oncology : As a candidate for cancer treatment, particularly for tumors resistant to conventional therapies.
  • Chronic Inflammatory Diseases : For conditions such as rheumatoid arthritis or inflammatory bowel disease.
  • Neurodegenerative Disorders : As a neuroprotective agent in diseases like Alzheimer's or Parkinson's.

Properties

CAS No.

2468780-76-7

Molecular Formula

C13H11FN2O3

Molecular Weight

262.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.